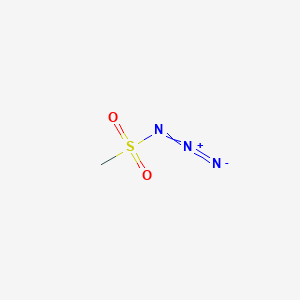

Methanesulfonyl azide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-diazomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQIGUWUNPQBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339446 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-70-7 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Historical Synthesis of Methanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical and contemporary methods for synthesizing methanesulfonyl azide, a crucial reagent in organic chemistry. The document details the evolution of its synthesis, focusing on the most prevalent method: the nucleophilic substitution of methanesulfonyl chloride with sodium azide. This guide offers detailed experimental protocols, quantitative data, and visualizations to aid researchers in understanding and utilizing this versatile compound.

Introduction: A Safer and More Efficient Diazo-Transfer Reagent

This compound (MsN₃) first emerged as a synthetic reagent in the 1960s. Initially, its primary application was in the generation of sulfonylnitrenes. However, its utility as a diazo-transfer reagent has since become its most prominent role in organic synthesis. It serves as a safer and more efficient alternative to the traditionally used p-toluenesulfonyl azide (tosyl azide). A significant advantage of this compound lies in the straightforward removal of its byproduct, methanesulfonamide, which is easily separated from the desired diazo product through extraction with a dilute aqueous base.[1]

Primary Synthesis Route: Methanesulfonyl Chloride and Sodium Azide

The most common and practical laboratory method for the preparation of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1] This reaction is typically performed in a solvent system capable of dissolving both the organic sulfonyl chloride and the inorganic azide salt.

Reaction Mechanism and Conditions

The fundamental reaction involves the displacement of the chloride ion from methanesulfonyl chloride by the azide anion.

General Reaction Scheme:

CH₃SO₂Cl + NaN₃ → CH₃SO₂N₃ + NaCl

This reaction is influenced by the choice of solvent and the presence of additives. While it can proceed under neutral conditions, the addition of a base such as triethylamine has been shown to significantly accelerate the reaction rate, which is particularly beneficial for in situ generation protocols.[2]

Quantitative Data on Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions, particularly the solvent system employed. The following table summarizes reported yields in various solvents.

| Solvent System | Yield (%) | Purity (%) | Reference |

| Methanol/Water | 55-61 | Not Reported | [3] |

| Acetone/Water | 96 | >95 | [3] |

| Ethanol | 55-96 | Not Reported | [2][4] |

| Acetonitrile (in situ) | High | High | [4] |

Note: The use of acetone as a solvent is reported to prevent the formation of methyl methanesulfonate as a byproduct.[3]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent reactions.

| Spectroscopy | Observed Data |

| ¹H NMR | Singlet at 3.35 ppm (in acetonitrile/water)[2] |

| IR | The azide stretch of this compound often overlaps with the diazo stretch of the product in reaction monitoring. The sulfonyl stretches of this compound and methanesulfonyl chloride can also overlap around 1376 cm⁻¹.[2] |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Batch Synthesis in Acetone/Water

This protocol is adapted from a method reported to yield high purity this compound.[3]

Reagents:

-

Methanesulfonyl chloride

-

Sodium azide

-

Acetone

-

Water

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1 to 1.5 equivalents) in a mixture of water and acetone.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1 equivalent) dropwise to the cooled solution while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15-24 hours.

-

After the reaction is complete, add water to dissolve the inorganic salts and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Purification:

The crude product can be purified by crystallization from ether at low temperatures (-78°C) or by vacuum distillation.[3]

In Situ Generation in Acetonitrile/Water

This method is advantageous for avoiding the isolation of the potentially explosive this compound. The following is a general procedure for its in situ generation and subsequent use in a diazo-transfer reaction.[2]

Reagents:

-

Methanesulfonyl chloride

-

Sodium azide

-

Acetonitrile

-

Water

-

Substrate for diazo-transfer (e.g., ethyl acetoacetate)

-

Triethylamine

Procedure:

-

In a reaction vessel, prepare a solution of sodium azide in a mixture of water and acetonitrile.

-

Rapidly add methanesulfonyl chloride to the solution. The formation of this compound can be monitored by ¹H NMR and is typically complete within 40 minutes under neutral conditions.[2]

-

For accelerated formation, triethylamine can be added, leading to almost instantaneous conversion.[2]

-

Once the formation of this compound is confirmed, add the substrate (e.g., ethyl acetoacetate) and triethylamine to initiate the diazo-transfer reaction.

-

Monitor the progress of the diazo-transfer reaction by suitable analytical methods (e.g., TLC, NMR).

-

Upon completion, proceed with the appropriate workup for the specific diazo product.

Visualization of Synthesis Pathways

The following diagrams illustrate the key chemical transformations in the synthesis of this compound.

Caption: General synthesis of this compound.

Caption: Base-accelerated in situ generation pathway.

Safety Considerations

This compound is an energetic and potentially explosive compound.[4] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Avoid exposure to heat, shock, and light. For large-scale preparations, in situ generation is strongly recommended to minimize the hazards associated with the isolation and storage of the pure substance.

Conclusion

The synthesis of this compound from methanesulfonyl chloride and sodium azide is a well-established and versatile method. The choice of solvent significantly impacts the reaction yield and purity. The development of in situ generation techniques, particularly those accelerated by the presence of a base, has enhanced the safety and efficiency of using this valuable diazo-transfer reagent. This guide provides the necessary technical information for researchers to confidently and safely prepare and utilize this compound in their synthetic endeavors.

References

Theoretical studies on methanesulfonyl azide stability

An In-depth Technical Guide on the Theoretical Stability of Methanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

This compound (MsN₃), a key reagent in organic synthesis for diazo transfer reactions and "click chemistry," is also known for its potential instability.[1][2] A thorough understanding of its thermal and photolytic decomposition pathways is critical for its safe handling, storage, and application in research and development. This guide provides a detailed overview of the theoretical and experimental studies on the stability of this compound, presenting quantitative data, experimental methodologies, and visual representations of its decomposition mechanisms.

Introduction to this compound Stability

This compound (CH₃SO₂N₃) is an energetic compound that can decompose exothermically, and sometimes explosively, when subjected to heat or light.[1][3] Its stability is a significant concern, necessitating careful handling protocols.[4] Compared to other sulfonyl azides, such as tosyl azide (TsN₃), this compound offers advantages like easier byproduct removal and lower cost, but its stability profile is intermediate within this class of reagents.[5][6] Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating the electronic structure and decomposition energetics of MsN₃.[1][5]

Computational and Theoretical Framework

Density Functional Theory (DFT) is a primary computational tool for investigating the stability of this compound.[1] Methods like the B3LYP and M06-2X hybrid functionals are widely used to model reaction mechanisms, transition states, and intermediates involved in its decomposition.[5] These computational studies reveal that the strong electron-withdrawing nature of the methanesulfonyl group significantly influences the electronic structure of the azide moiety, which is fundamental to its reactivity and decomposition pathways.[5] High-accuracy composite methods, such as the Complete Basis Set (CBS-QB3), have also been employed to refine the energetics of these processes.[1]

Thermal Stability

The thermal decomposition of this compound is a critical safety consideration. It is known to be thermally unstable and undergoes exothermic decomposition which can be violent.[1]

Thermal Decomposition Pathway

Upon heating, this compound extrudes molecular nitrogen (N₂) to form a highly reactive sulfonyl nitrene intermediate (CH₃SO₂N).[1] This short-lived species can then undergo an intramolecular rearrangement, analogous to the Curtius rearrangement, to yield the more stable methyl N-sulfonyl amine (CH₃NSO₂).[1][7]

References

- 1. This compound | 1516-70-7 | Benchchem [benchchem.com]

- 2. This compound - Enamine [enamine.net]

- 3. chembk.com [chembk.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Buy this compound | 1516-70-7 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Computational Analysis of Sulfonyl Nitrene Formation

The study of reactive intermediates is a cornerstone of modern organic chemistry and drug development. Among these, sulfonyl nitrenes (R-SO₂-N) stand out for their unique reactivity and synthetic utility. As short-lived, high-energy species, their direct experimental observation is challenging.[1] This guide delves into the computational methodologies that have become indispensable for elucidating the formation, electronic structure, and reaction pathways of sulfonyl nitrenes.

Computational Methods for Studying Sulfonyl Nitrene Formation

Computational chemistry provides powerful tools to predict and characterize transient species like sulfonyl nitrenes, offering insights that are often difficult to obtain experimentally.[] The choice of computational method is critical for obtaining accurate results. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. For more complex electronic structures, such as the nearly degenerate singlet and triplet states of nitrenes, more advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.[3]

| Computational Method | Description | Typical Application in Sulfonyl Nitrene Studies | Basis Set Examples |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to calculate its energy. Various functionals (e.g., B3LYP, M06-2X) are available. | Geometry optimization of reactants, transition states, and products; calculation of reaction energies and activation barriers.[4][5] | 6-311++G(d,p), 6-311+G(3df), aug-cc-pVTZ[5][6] |

| Complete Basis Set (CBS) Methods | Composite methods (e.g., CBS-QB3) that extrapolate to the complete basis set limit for high accuracy in energy calculations. | Obtaining highly accurate single-point energies for stationary points found with DFT.[4][5] | Not applicable (it's a composite method) |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Used for calculating activation barriers and reaction energies, often in conjunction with DFT.[6] | 6-311++G(d,p), cc-pVTZ[6] |

| Coupled Cluster (CC) Methods | High-level ab initio methods (e.g., CCSD(T)) that provide very accurate energies, considered the "gold standard" for many systems. | Benchmarking results from other methods; calculating highly accurate energies for key species.[5] | aug-cc-pVTZ[5] |

| Complete Active Space Self-Consistent Field (CASSCF) | A multireference method that is essential for correctly describing systems with significant static electron correlation, such as bond-breaking and electronically excited states. | Investigating the electronic structure of singlet and triplet sulfonyl nitrenes and the transition states for their formation.[3] | Not applicable (method is defined by the active space) |

| N-Electron Valence State Perturbation Theory (NEVPT2) | A multireference perturbation theory method used to add dynamic electron correlation on top of a CASSCF calculation. | Refining the relative energies of different spin states (e.g., singlet vs. triplet) of sulfonyl nitrenes.[3] | Not applicable (used with CASSCF) |

Precursors and Formation Pathways

Sulfonyl nitrenes are typically generated from a variety of precursors through the elimination of stable small molecules.[6] Sulfonyl azides are the most common precursors, decomposing upon thermal or photochemical activation to release molecular nitrogen.[4][7] Other precursors include N-halosulfonamides and sulfonylimino-λ³-iodanes.[6]

Computational studies have been instrumental in mapping the potential energy surfaces for these decomposition reactions, identifying transition states, and calculating activation barriers.[6]

Caption: General pathway for sulfonyl nitrene formation from a sulfonyl azide.

Computational studies have quantified the activation barriers for the formation of sulfonyl nitrenes from various precursors.[6] These calculations are crucial for predicting the feasibility of a reaction under specific conditions.

| Precursor Type | Example Precursor | Leaving Group | Calculated Activation Barrier (kcal/mol) |

| Sulfonyl Azide | RSO₂N₃ | N₂ | ~35 |

| N-halosulfonamide | RSO₂NHHal | HCl | ~60-70 |

| N-hydroxysulfonamide | RSO₂NHOH | H₂O | ~60-70 |

| Salt of N-halosulfonamide | RSO₂NNaCl | NaCl | ~40-50 |

| Sulfonylimino-λ³-iodane | ArI=NSO₂R | ArI | ~9-13 |

| Sulfonylimino-λ³-bromane | ArBr=NSO₂R | ArBr | ~4-8 |

Table adapted from data presented in a computational study by ResearchGate.[6]

Electronic Structure and Subsequent Reactivity

A key aspect of sulfonyl nitrene chemistry is its electronic structure. The nitrogen atom has two non-bonding electrons, which can either be paired in the same orbital (singlet state) or unpaired in different orbitals (triplet state). Computational studies suggest that for simple sulfamoyl nitrenes, the ground state is a closed-shell singlet, while for alkyl- and aryl-sulfonyl nitrenes, the triplet state is lower in energy.[8]

The initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state or undergo a pseudo-Curtius rearrangement to form a sulfonylamine.[4][6]

Caption: Competing pathways for a computationally studied sulfonyl nitrene.

Computational modeling can predict the energy barriers for these competing pathways, providing a rationale for experimentally observed product distributions. For example, DFT calculations have supported a stepwise mechanism for the photodecomposition of benzenesulfonyl azide, where the initially formed triplet nitrene undergoes a subsequent rearrangement.[4][7]

Experimental Validation of Computational Models

While computational methods are predictive, experimental validation is crucial.[] Several advanced experimental techniques are used to detect and characterize short-lived reactive intermediates like sulfonyl nitrenes, providing data that can be directly compared with computational results.[1][9]

| Experimental Technique | Methodology | Information Obtained | Relevance to Computational Analysis |

| Matrix Isolation Spectroscopy | The reactive intermediate is generated (e.g., by photolysis of a precursor) and trapped in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures (e.g., 2.8 K).[4][7] | Vibrational frequencies (IR spectroscopy) and electronic transitions (UV-Vis spectroscopy) of the isolated species.[7][10] | The calculated vibrational frequencies and electronic spectra of the computationally optimized nitrene structure can be directly compared to the experimental spectra for identification.[5][11] |

| Flash Vacuum Pyrolysis (FVP) | The precursor is passed through a heated tube under high vacuum, causing decomposition. The products are then analyzed.[4][5] | Identification of stable end-products, providing indirect evidence for the intermediate's existence and reactivity.[5] | Computational modeling of the reaction pathway can help explain the observed product distribution under high-temperature conditions.[7] |

| Laser Flash Photolysis (LFP) | A short, intense laser pulse generates the reactive intermediate, which is then monitored in real-time using spectroscopic techniques.[9] | Kinetic data on the decay of the intermediate and the formation of products. | The computationally determined reaction barriers can be used to calculate theoretical reaction rates for comparison with experimental kinetics. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | A technique specifically for detecting species with unpaired electrons. | Confirms the presence and provides structural information about triplet state intermediates.[12] | The calculated spin density distribution of the triplet nitrene can be correlated with the experimental EPR spectrum.[8] |

The workflow for a combined computational and experimental study often involves an iterative process where computational predictions guide experimental design, and experimental results are used to refine the computational models.

Caption: A typical workflow combining computational and experimental studies.

Conclusion

The computational analysis of sulfonyl nitrene formation has transformed our understanding of these important reactive intermediates. By leveraging a suite of computational tools, from DFT to advanced multireference methods, researchers can predict formation pathways, determine electronic ground states, and rationalize complex reactivity. When coupled with experimental validation techniques like matrix isolation spectroscopy, these computational models provide a detailed and accurate picture of the chemistry of sulfonyl nitrenes, accelerating innovation in chemical synthesis and drug development.

References

- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The decomposition of benzenesulfonyl azide: a matrix isolation and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfamoyl nitrenes: singlet or triplet ground state? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 103.203.175.90:81 [103.203.175.90:81]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of Methanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for methanesulfonyl azide (CH₃N₃O₂S). This information is critical for the accurate identification and characterization of this high-energy, versatile reagent, which is pivotal in various organic synthesis applications, including diazo transfer reactions and click chemistry.

Introduction

This compound, also known as mesyl azide, is a key reagent in organic chemistry, valued for its ability to introduce the azide functionality and for the in situ generation of diazo compounds.[1][2] Its effective use in synthetic protocols is predicated on its unambiguous identification and purity assessment, for which IR and NMR spectroscopy are indispensable tools. This guide presents the key spectral features of this compound and provides the experimental context for their acquisition.

Spectroscopic Data

The following tables summarize the characteristic spectral data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Azide (N₃) | Asymmetric Stretch | ~2100 - 2115 | [1][2] |

| Sulfonyl (S=O) | Symmetric Stretch | 1342 | [2] |

| Methyl (CH₃) | Deformation | 1450 | [2] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Reference |

| ¹H | 3.25 | CDCl₃ | Singlet | [1] |

| ¹H | 3.35 | (Not Specified) | Singlet | [3] |

| ¹³C | 42.8 | (Not Specified) | (Not Specified) | [1] |

Experimental Protocols

The data presented in this guide are derived from standard spectroscopic techniques. Below are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1][2]

-

Reaction Setup: Methanesulfonyl chloride is added to a solution of sodium azide in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile to facilitate the dissolution of both the inorganic salt and the organic reactant.[1][3]

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored in real-time using techniques such as FlowNMR.[3][4]

-

Work-up and Purification: Upon completion, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer containing the this compound is washed, dried, and the solvent is removed under reduced pressure.

Caution: this compound is a potentially explosive and thermally unstable compound. Its synthesis and handling require strict safety precautions, including the use of appropriate personal protective equipment and conducting the reaction behind a blast shield. In situ generation and use of this reagent are often preferred to minimize the risks associated with its isolation and storage.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound can be prepared between two salt plates (e.g., NaCl or KBr) for analysis. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) can be analyzed in a liquid cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and subsequently subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the azide and sulfonyl functional groups are then identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A trace amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, the characteristic singlet of the methyl protons is observed. For ¹³C NMR, the resonance of the methyl carbon is identified.

Visualizing the Chemistry of this compound

To further elucidate the structure and utility of this compound, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for spectroscopic analysis.

References

Mass spectrometry analysis of methanesulfonyl azide

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a potentially explosive and thermally unstable compound. All handling and analysis should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions in place. The mass spectral data presented in this guide is predicted based on theoretical fragmentation patterns due to the limited availability of published experimental spectra.

Introduction

This compound (CH₃SO₂N₃) is a versatile reagent in organic synthesis, primarily utilized for diazo transfer reactions. Its application in the pharmaceutical and drug development sectors necessitates robust analytical methods for its characterization and quality control. Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of such compounds. This guide provides a comprehensive overview of the theoretical mass spectrometry analysis of this compound, including predicted fragmentation patterns, detailed experimental protocols with a strong emphasis on safety, and visual workflows.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CH₃N₃O₂S |

| Molecular Weight | 121.12 g/mol [1][2] |

| CAS Number | 1516-70-7[1] |

| Appearance | Colorless liquid |

| Hazards | Explosive, thermally unstable, toxic[2] |

Predicted Mass Spectrum and Fragmentation

Due to the scarcity of publicly available experimental mass spectra for this compound, this section outlines a predicted fragmentation pattern under electron ionization (EI). EI is a "hard" ionization technique that induces fragmentation, providing valuable structural information.

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed identities of the major ions expected in the mass spectrum of this compound.

| Predicted m/z | Proposed Ion Fragment | Formula | Notes |

| 121 | [CH₃SO₂N₃]⁺ | [CH₃N₃O₂S]⁺ | Molecular Ion (M⁺) |

| 93 | [CH₃SO₂N]⁺ | [CH₃NO₂S]⁺ | Loss of N₂ from the molecular ion. This is a very common fragmentation pathway for azides. |

| 79 | [CH₃SO₂]⁺ | [CH₃O₂S]⁺ | Cleavage of the S-N bond. |

| 64 | [SO₂]⁺ | [O₂S]⁺ | Fragmentation of the sulfonyl group. |

| 43 | [N₃]⁺ | [N₃]⁺ | Azide radical cation. |

| 28 | [N₂]⁺ | [N₂]⁺ | Nitrogen molecule cation. |

| 15 | [CH₃]⁺ | [CH₃]⁺ | Methyl radical cation. |

Experimental Protocols

The analysis of energetic materials like this compound requires strict adherence to safety protocols and careful selection of instrumental parameters.

Safety Precautions

-

Risk Assessment: Conduct a thorough risk assessment before handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and blast shield.

-

Handling: Handle only small quantities of the material. Avoid friction, shock, and sudden heating. Use non-metal spatulas.

-

Waste Disposal: Dispose of any residual material and contaminated items according to institutional safety guidelines for energetic compounds.

Sample Preparation

-

Dilution: Prepare a very dilute solution of this compound (e.g., in the low µg/mL to ng/mL range) in a suitable solvent like acetonitrile. This minimizes the amount of energetic material introduced into the mass spectrometer.

-

Solvent Selection: Ensure the solvent is compatible with the ionization technique and does not react with the analyte.

Instrumentation and Methodology

A soft ionization technique is recommended to minimize the risk of explosive decomposition in the ion source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are preferable to electron ionization (EI) for initial analysis and molecular weight confirmation. However, for structural elucidation via fragmentation, a carefully controlled EI experiment on a highly dilute sample could be performed.

3.3.1. Electrospray Ionization (ESI) - for molecular weight confirmation

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive or Negative Ion Mode

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): 1-2 bar

-

Drying Gas (N₂): 4-6 L/min

-

Drying Gas Temperature: 150-200 °C (use the lowest temperature that allows for efficient desolvation to minimize thermal stress on the analyte).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

-

Data Acquisition: Scan in the m/z range of 50-200.

3.3.2. Electron Ionization (EI) - for fragmentation analysis (use with extreme caution)

-

Ion Source: Electron Ionization (EI)

-

Sample Introduction: Use a direct insertion probe with very slow and careful heating of a highly diluted sample, or a gas chromatography (GC) inlet if the compound's volatility and thermal stability permit.

-

Electron Energy: 70 eV (standard for library matching, but lower energies can be used to reduce fragmentation).

-

Source Temperature: Keep as low as possible (e.g., 150 °C).

-

Mass Analyzer: Quadrupole, Ion Trap, or TOF.

-

Data Acquisition: Scan in the m/z range of 10-150.

Visualizations

Experimental Workflow

The following diagram illustrates a safe and systematic workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation cascade of this compound under electron ionization.

Conclusion

The mass spectrometry analysis of this compound is a critical tool for its characterization but must be approached with a strong emphasis on safety due to the compound's energetic nature. While experimental data is not widely available, theoretical predictions of the fragmentation pattern provide a solid foundation for its identification and structural confirmation. The use of soft ionization techniques is recommended for initial analysis to confirm the molecular weight, with carefully controlled electron ionization for detailed structural elucidation. The protocols and workflows outlined in this guide are intended to provide a framework for the safe and effective mass spectrometric analysis of this and other potentially hazardous materials.

References

An In-Depth Technical Guide to the Decomposition Pathways of Methanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonyl azide (MsN₃) is a versatile and widely utilized reagent in organic synthesis, primarily known for its role in diazo transfer reactions. However, its inherent instability and potential for energetic decomposition necessitate a thorough understanding of its degradation pathways. This technical guide provides a comprehensive analysis of the thermal and photochemical decomposition of this compound, detailing the key intermediates, final products, and reaction mechanisms. The information presented herein is intended to facilitate safer handling and more effective utilization of this important chemical entity in research and development settings.

Introduction

This compound (CH₃SO₂N₃) is an organic azide that serves as a crucial reagent for the introduction of the diazo functionality into organic molecules.[1] Despite its utility, its azide functional group renders it energetic and susceptible to decomposition under thermal or photochemical stimuli. A comprehensive understanding of these decomposition pathways is paramount for ensuring laboratory safety and for controlling reaction outcomes. This guide will explore the two primary modes of this compound decomposition: thermal and photochemical, with a focus on the mechanistic details and the characterization of the resulting products.

Synthesis and Spectroscopic Characterization

The most common laboratory synthesis of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide in a suitable solvent system, such as methanol/water or acetone/water, with typical yields ranging from 55% to 96%.[2] For safety, particularly on a larger scale, in situ generation is often preferred.[3]

Table 1: Spectroscopic Data for this compound [4][5]

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 3.25 ppm (singlet, 3H, CH₃) |

| ¹³C NMR | δ 42.8 ppm (CH₃) |

| Infrared (IR) | ~2100 cm⁻¹ (strong, azide N₃ stretch) |

Thermal Decomposition Pathway

This compound undergoes thermal decomposition at temperatures around 120 °C.[3] The primary event in the thermal decomposition is the extrusion of molecular nitrogen (N₂) to form the highly reactive methanesulfonyl nitrene (CH₃SO₂N) intermediate.

Caption: Thermal decomposition pathway of this compound.

The fate of the methanesulfonyl nitrene is dependent on the reaction conditions. In the absence of a trapping agent, it can undergo a pseudo-Curtius rearrangement to yield methyl N-sulfonylamine (CH₃NSO₂).[6] If the decomposition is carried out in the presence of hydrocarbons or other suitable substrates, the nitrene can undergo C-H insertion or other intermolecular reactions to form N-substituted methanesulfonamides.[3]

Quantitative Thermal Analysis

While the general thermal decomposition pathway is understood, specific kinetic parameters for this compound are not extensively reported in the literature. Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal stability and energetics of such compounds. For sulfonyl azides as a class, the decomposition is a highly exothermic process.

Photochemical Decomposition Pathway

The decomposition of this compound can also be initiated by photolysis. Irradiation with ultraviolet (UV) light provides the energy to cleave the N-N₂ bond, generating the methanesulfonyl nitrene intermediate. This process is often studied at cryogenic temperatures using matrix isolation techniques to trap and characterize the highly reactive intermediates.

Caption: Photochemical decomposition of this compound.

Upon photolysis with an ArF laser (193 nm) in a solid noble gas matrix, this compound extrudes N₂ to form methanesulfonyl nitrene in its triplet ground state.[7] This intermediate has been characterized by matrix-isolation IR spectroscopy. Subsequent irradiation with UV light (e.g., 365 nm) can induce the transformation of the nitrene to the pseudo-Curtius rearrangement product, methyl N-sulfonylamine.[6][8]

Experimental Protocols

Synthesis of this compound[2]

Materials:

-

Methanesulfonyl chloride

-

Sodium azide

-

Methanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1 equivalents) in a minimal amount of water.

-

Add methanol to the solution.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add methanesulfonyl chloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Add water to the reaction mixture and extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. Caution: this compound is explosive and should be handled with extreme care.

General Procedure for Flash Vacuum Pyrolysis (FVP)[9][10]

Apparatus:

-

A quartz tube packed with quartz wool or rings.

-

A tube furnace capable of reaching the desired pyrolysis temperature.

-

A vacuum pump capable of maintaining a high vacuum (e.g., 10⁻³ to 10⁻⁵ hPa).

-

A sample flask.

-

A cold trap (e.g., cooled with liquid nitrogen) to collect the products.

Procedure:

-

Assemble the FVP apparatus, ensuring all connections are vacuum-tight.

-

Heat the furnace to the desired pyrolysis temperature (for sulfonyl azides, this can range from 400-800 °C depending on the substrate).[6]

-

Place the sample of this compound in the sample flask.

-

Evacuate the system to the desired pressure.

-

Gently heat the sample flask to volatilize the this compound, which is then drawn through the hot quartz tube.

-

The decomposition products are collected in the liquid nitrogen-cooled trap.

-

After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure, and the products in the cold trap are collected and analyzed.

General Procedure for Matrix Isolation Infrared Spectroscopy[11]

Apparatus:

-

A closed-cycle helium cryostat with a cold window (e.g., CsI).

-

A vacuum shroud surrounding the cryostat.

-

A gas deposition line for the matrix gas (e.g., Argon) and the sample.

-

An FTIR spectrometer.

-

A UV light source (e.g., a laser or a mercury arc lamp with filters) for photolysis.

Procedure:

-

Mount the cold window in the cryostat and evacuate the system to a high vacuum.

-

Cool the window to the desired low temperature (e.g., 10-20 K).

-

Prepare a gaseous mixture of this compound and the matrix gas (e.g., Ar in a 1:1000 ratio).

-

Slowly deposit the gas mixture onto the cold window to form a solid matrix.

-

Record the IR spectrum of the isolated this compound.

-

Irradiate the matrix with the UV light source for a specific period.

-

Record the IR spectrum of the photolyzed matrix to observe the formation of new species (e.g., methanesulfonyl nitrene).

-

If desired, perform secondary photolysis with a different wavelength of light to induce further reactions and record the subsequent IR spectra.

Safety Considerations

This compound is a potent explosive and must be handled with extreme caution.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Handling: Avoid friction, shock, and heat. Use non-sparking tools. Handle behind a safety shield.

-

Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.

-

Disposal: Dispose of in accordance with local regulations for explosive materials. Small quantities can be carefully decomposed by reaction with a suitable reducing agent under controlled conditions.

Conclusion

The decomposition of this compound can proceed through either thermal or photochemical pathways, both of which primarily involve the formation of a highly reactive methanesulfonyl nitrene intermediate. The subsequent reactions of this nitrene are dependent on the reaction conditions, leading to either rearrangement or intermolecular products. A thorough understanding of these decomposition pathways, coupled with stringent safety protocols, is essential for the safe and effective use of this valuable synthetic reagent. Further research into the quantitative kinetics of the thermal decomposition would provide a more complete picture of its reactivity and instability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1516-70-7 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. The decomposition of benzenesulfonyl azide: a matrix isolation and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. cora.ucc.ie [cora.ucc.ie]

The Advent of a Workhorse Reagent: Early Applications of Mesyl Azide in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl azide (mesyl azide, MsN₃) has emerged as an indispensable tool in modern organic synthesis, prized for its efficiency and reliability as a diazo-transfer reagent. While its applications are now widespread, its initial development and early adoption in the mid-20th century laid the groundwork for its current status. This technical guide delves into the core early applications of mesyl azide, providing key quantitative data, detailed experimental protocols from foundational literature, and visualizations of the fundamental chemical principles that defined its utility for synthetic chemists.

Introduction: The Need for Efficient Diazo Transfer

The synthesis of diazo compounds, particularly α-diazocarbonyls, has long been a focal point of synthetic chemistry due to their remarkable versatility as precursors to carbenes, ylides, and ketenes. The foundational method for introducing the diazo group to activated methylene compounds is the Regitz diazo-transfer reaction , first reported in the 1960s.[1][2] This reaction initially utilized p-toluenesulfonyl azide (tosyl azide, TsN₃) as the primary reagent.

While effective, the use of tosyl azide presented a significant practical challenge: the removal of the resulting p-toluenesulfonamide byproduct, which often required tedious column chromatography. This limitation spurred the search for alternative sulfonyl azides that would offer a more streamlined purification process. Mesyl azide quickly proved to be a superior alternative, as its corresponding methanesulfonamide byproduct is readily soluble in aqueous base, allowing for simple extractive workup.

Core Application: Diazo Transfer to Active Methylene Compounds

The principal early application of mesyl azide was its use in the Regitz reaction to convert compounds with activated methylene groups (e.g., β-ketoesters, β-diketones, and malonates) into their corresponding diazo derivatives. The general transformation is outlined below:

A pivotal 1986 paper by Taber, Ruckle, and Hennessy firmly established mesyl azide as a highly efficient reagent for this purpose, particularly for the diazo transfer to simple ketones via their enolates. This work provided a robust and practical one-pot methodology that expanded the scope of diazo synthesis.

Quantitative Data from Early Diazo-Transfer Reactions

The efficiency of mesyl azide in early diazo-transfer reactions is best illustrated through specific examples. The following tables summarize quantitative data from key publications, showcasing the yields achieved with various substrates.

Table 1: Diazo Transfer to Ketones via Trifluoroacetylation

This method, developed to handle substrates that are not sufficiently activated, involves an initial trifluoroacetylation to form a highly acidic β-keto trifluoromethyl ketone, which readily undergoes diazo transfer.

| Substrate Ketone | Diazo Product | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | 2-Diazo-4-tert-butylcyclohexanone | 87 | Org. Synth. 1996, 73, 134 |

| Propiophenone | 1-Diazo-1-phenyl-2-propanone | 81 | Org. Synth. 1996, 73, 134 |

| Benzylacetone | 1-Diazo-4-phenyl-2-butanone | 86 | Org. Synth. 1996, 73, 134 |

| 2-Acetylfuran | 2-(Diazoacetyl)furan | 74 | J. Org. Chem. 1990, 55, 1959 |

Table 2: Direct Diazo Transfer to Activated Ketones

| Substrate | Diazo Product | Yield (%) | Reference |

| 1,3-Cyclohexanedione | 2-Diazo-1,3-cyclohexanedione | 90-95 | J. Org. Chem. 1986, 51, 4077 |

| Dimedone | 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione | 95 | J. Org. Chem. 1986, 51, 4077 |

| Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | 85-90 | J. Org. Chem. 1986, 51, 4077 |

Key Experimental Protocols

The following protocols are adapted from seminal papers and demonstrate the practical application of mesyl azide in its early stages of use.

Preparation of this compound

This procedure is adapted from the method described by Danheiser et al. and provides a reliable synthesis of the reagent.[2]

Procedure: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a 125-mL pressure-equalizing dropping funnel. The flask is charged with sodium azide (42.3 g, 0.65 mol) and 125 mL of water. The resulting solution is stirred and cooled to 0°C in an ice-salt bath. A solution of methanesulfonyl chloride (57.3 g, 0.50 mol) in 100 mL of diethyl ether is added dropwise via the dropping funnel over 1.5–2 hours, maintaining the internal temperature between 0–5°C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 2 hours. The layers are separated, and the aqueous phase is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with saturated aqueous sodium chloride solution (50 mL). The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation at room temperature to afford this compound as a colorless oil.

(Caution: this compound is a potentially explosive compound and should be handled with extreme care behind a safety shield. Avoid heating and contact with ground-glass joints.)

Diazo Transfer to a β-Diketone (Dimedone)

This protocol is a representative example of the Regitz diazo transfer using mesyl azide with a highly activated methylene compound.

Procedure: To a stirred solution of 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.40 g, 10.0 mmol) in 20 mL of acetonitrile at 0°C is added triethylamine (1.52 mL, 11.0 mmol). A solution of this compound (1.33 g, 11.0 mmol) in 5 mL of acetonitrile is added dropwise over 15 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is then removed under reduced pressure. The residue is partitioned between diethyl ether (50 mL) and 1 M aqueous NaOH (25 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-diazo-5,5-dimethyl-1,3-cyclohexanedione, which can be further purified by recrystallization.[3]

Visualization of Core Processes

The following diagrams, rendered in DOT language, illustrate the key chemical transformations associated with the early use of mesyl azide.

Synthesis of Mesyl Azide

Caption: Reaction scheme for the preparation of mesyl azide.

The Regitz Diazo-Transfer Mechanism

Caption: Generalized mechanism of the Regitz diazo transfer.

Conclusion

The introduction of this compound as a diazo-transfer reagent marked a significant practical advancement in organic synthesis. Its ability to cleanly and efficiently generate diazo compounds from activated methylene substrates, coupled with a straightforward purification protocol, cemented its role as a superior alternative to tosyl azide. The foundational work of the 1960s through the 1980s not only demonstrated its utility but also expanded the accessibility of versatile diazo intermediates for further synthetic transformations, a legacy that continues to influence the fields of chemical research and drug development today.

References

Methodological & Application

Synthesis of Methanesulfonyl Azide: A Laboratory-Scale Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of methanesulfonyl azide, a versatile reagent in organic chemistry, particularly for diazo transfer reactions. Due to the potential hazards associated with this compound, this protocol emphasizes safety procedures and provides a comprehensive overview of the synthesis, purification, and handling of this compound.

Introduction

This compound (MsN₃) is a key reagent for the introduction of a diazo group onto a substrate. It is widely used in the synthesis of α-diazo carbonyl compounds, which are valuable precursors for various transformations in organic synthesis. The most common and practical laboratory method for its preparation involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1] While effective, this synthesis involves the handling of potentially explosive and toxic materials, necessitating strict adherence to safety protocols. Recent advancements also explore the in situ generation of this compound to minimize the risks associated with its isolation and handling.[2][3]

Safety Precautions

DANGER: this compound is a potent explosive and should be handled with extreme caution. All operations should be conducted in a certified chemical fume hood, behind a blast shield.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[1]

-

Avoid Metal: Do not use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[1][4] Use plastic or ceramic utensils.

-

Solvent Choice: Avoid using halogenated solvents such as dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.[1][5]

-

Temperature Control: Carefully monitor and control the reaction temperature to prevent overheating, which can lead to explosive decomposition.[1] this compound decomposes above 120 °C.[3]

-

Scale: Keep the synthesis scale to the minimum required for the experiment.

-

Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and disposed of according to institutional guidelines.[4][5] Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5]

Synthesis Protocol

This protocol describes the synthesis of this compound from methanesulfonyl chloride and sodium azide.

3.1. Materials and Equipment

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Acetone

-

Deionized water

-

Dichloromethane (CH₂Cl₂) (for extraction, handle with care as per safety notes)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar (Teflon coated)

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Blast shield

3.2. Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in a mixture of deionized water and acetone. Cool the flask to 0 °C in an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the cooled sodium azide solution dropwise using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.[1]

-

Work-up:

-

Quench the reaction by carefully adding cold deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL). Note: While the use of halogenated solvents is generally discouraged with azides, this extraction step is reported in some protocols.[1] Extreme caution must be exercised, and alternative non-halogenated solvents should be considered if possible.

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product:

-

Filter the drying agent.

-

Carefully concentrate the filtrate using a rotary evaporator at low temperature (< 30 °C) and reduced pressure. Crucially, do not evaporate to dryness. this compound is a low-melting solid or oil and can be explosive in concentrated form. It is often preferable to use the solution directly in the next step.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Methanesulfonyl Chloride | 1.0 eq | [1] |

| Sodium Azide | 1.1 - 1.5 eq | [6] |

| Solvent System | ||

| Acetone/Water | Varies | [1] |

| Methanol or Ethanol | Varies | [2][3] |

| Acetonitrile | Varies | [3] |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 40 min to 15 hours | [1][7] |

| Product | ||

| Yield | 55 - 98% | [1][2] |

| Purity | ~98% | [1] |

| Appearance | Low-melting white solid or clear, colorless oil | |

| Melting Point | 18 °C | [3] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

In-Situ Generation for Enhanced Safety

Given the hazards associated with isolated this compound, its in situ generation is a highly recommended alternative.[2][3] This approach involves generating the reagent directly within the reaction mixture, where it is consumed by the substrate as it is formed. This minimizes the accumulation of the explosive azide. Studies have shown successful in situ generation from methanesulfonyl chloride and sodium azide, followed by immediate use in diazo transfer reactions.[2] This method often leads to high purity and efficiency without the need for isolating the hazardous intermediate.[2]

References

- 1. This compound | 1516-70-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 1516-70-7 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cora.ucc.ie [cora.ucc.ie]

Step-by-Step Guide to Diazo Transfer with Methanesulfonyl Azide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing diazo transfer reactions using methanesulfonyl azide. Diazo compounds are versatile intermediates in organic synthesis, crucial for constructing complex molecular architectures in drug discovery and development. This compound serves as an efficient and practical reagent for this transformation. These notes cover the reaction mechanism, experimental protocols, and safety considerations, with a focus on reproducibility and safe laboratory practices.

Introduction

The transfer of a diazo group to an active methylene compound, a reaction known as the Regitz diazo transfer, is a fundamental transformation in organic chemistry. This compound (MsN₃) is often preferred over other sulfonyl azides, such as tosyl azide, due to the advantageous water solubility of its corresponding sulfonamide byproduct, which simplifies purification. However, this compound is a potentially explosive compound and requires careful handling. This guide will detail protocols for both the use of pre-existing this compound and its safer in situ generation.

Reaction Mechanism

The Regitz diazo transfer reaction proceeds via a base-mediated mechanism. The active methylene compound is first deprotonated by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen atom of this compound. The resulting intermediate subsequently collapses, eliminating methanesulfonamide and forming the desired diazo compound.

Figure 1. Reaction mechanism of the Regitz diazo transfer.

Experimental Protocols

Safety Precautions: this compound is a potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid friction, grinding, and sudden temperature changes. It is highly recommended to generate and use this compound in situ to minimize risks.

Protocol 1: In Situ Generation of this compound and Diazo Transfer to Ethyl Acetoacetate

This protocol describes the safe and efficient in situ generation of this compound followed by its immediate use in a diazo transfer reaction with ethyl acetoacetate. This one-pot procedure avoids the isolation of the hazardous diazo transfer reagent.

Materials:

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Ethyl acetoacetate

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 eq.) and triethylamine (1.5 eq.) in a mixture of acetonitrile and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (1.0 eq.) and ethyl acetoacetate (1.0 eq.) in acetonitrile to the cooled azide solution over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-diazoacetoacetate.

-

Purify the product by column chromatography on silica gel if necessary.

Application Notes and Protocols for Methanesulfonyl Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl azide (MsN₃) is a versatile and efficient reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This powerful ligation reaction facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[2] The resulting triazole ring is a stable, aromatic linker that is widely utilized in drug discovery, bioconjugation, and materials science.[3][4] this compound, as a representative of sulfonyl azides, offers distinct reactivity and the resulting N-sulfonylated triazoles can serve as valuable intermediates for further chemical transformations.[5]

These application notes provide a comprehensive overview of the use of this compound in CuAAC reactions, including detailed experimental protocols, safety considerations, and relevant data to guide researchers in their synthetic endeavors.

Safety Precautions

This compound is a potentially explosive and toxic compound and must be handled with extreme caution in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[5][7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] It is crucial to remove all sources of ignition and use non-sparking tools, as the compound can be sensitive to shock, heat, and friction.[6] this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

Synthesis of this compound

This compound can be synthesized through the reaction of methanesulfonyl chloride with sodium azide.[8] A common method involves dissolving sodium azide in a suitable solvent, such as aqueous acetone or methanol, and then adding methanesulfonyl chloride dropwise at a controlled temperature, typically 0-5°C. The reaction is usually stirred for several hours to ensure complete conversion. The product can then be extracted and purified. Due to its hazardous nature, in situ generation of this compound is often preferred, where it is generated in the reaction mixture and consumed immediately.[8][9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a triazole linkage. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[2][10] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst and enhance reaction efficiency, especially in biological applications.[10]

General Reaction Mechanism

The accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and protonates to yield the stable 1,4-disubstituted triazole product and regenerate the copper catalyst.

Caption: Generalized mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with in situ Generated this compound

This protocol describes a one-pot procedure for the synthesis of N-sulfonylated triazoles where this compound is generated in situ and directly used in the cycloaddition reaction.

Materials:

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Terminal alkyne

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the terminal alkyne (1.0 mmol) and sodium azide (1.2 mmol) in a mixture of acetonitrile and water (4:1, 5 mL), add methanesulfonyl chloride (1.1 mmol).

-

To this mixture, add triethylamine (1.5 mmol) followed by copper(I) iodide (0.1 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-methanesulfonyl-4-substituted-1,2,3-triazole.

Protocol 2: CuAAC with Pre-synthesized this compound

This protocol is suitable when using a stock solution of this compound.

Materials:

-

This compound (MsN₃) solution in a suitable solvent (e.g., acetonitrile)

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).

-

Add the solution of this compound (1.1 mmol).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the pure N-sulfonylated triazole.

Experimental Workflow Visualization

Caption: A typical experimental workflow for a CuAAC reaction.

Quantitative Data

The following table summarizes representative yields for the CuAAC reaction between various sulfonyl azides and terminal alkynes, demonstrating the general efficiency of this transformation. While specific data for this compound is not exhaustively compiled in a single source, the yields for analogous sulfonyl azides are high, suggesting similar efficiency for MsN₃.

| Entry | Sulfonyl Azide | Alkyne | Catalyst System | Solvent | Yield (%) |

| 1 | Tosyl Azide | Phenylacetylene | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | 95 |

| 2 | Benzenesulfonyl Azide | 1-Octyne | CuI / Et₃N | MeCN | 92 |

| 3 | 4-Nitrobenzenesulfonyl Azide | Propargyl alcohol | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 98 |

| 4 | 2-Azidoethane-1-sulfonylfluoride | 4-Ethynyltoluene | CuI | MeCN | 85 |

This table is a compilation of representative data from the literature and serves as a general guide.[1][7][9]

Conclusion

This compound is a valuable reagent for the copper-catalyzed azide-alkyne cycloaddition, providing efficient access to N-sulfonylated 1,2,3-triazoles. The protocols and data presented here offer a practical guide for researchers in synthetic chemistry and drug development. Adherence to strict safety protocols is paramount when handling this energetic compound. The versatility of the CuAAC reaction, coupled with the unique properties of sulfonyl azides, opens up a wide range of possibilities for the synthesis of novel molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. axispharm.com [axispharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. app1-c89-pub.pressidium.com - Azide Click Chemistry [app1-c89-pub.pressidium.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Application Notes and Protocols for 1,2,3-Triazole Synthesis Using Methanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1,2,3-triazoles utilizing methanesulfonyl azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method offers a reliable and efficient route to N-sulfonylated triazoles, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The use of sulfonyl azides, such as this compound (MsN₃), in this reaction leads to the formation of N-sulfonyl-1,2,3-triazoles. These compounds are of significant interest due to the electron-withdrawing nature of the sulfonyl group, which can modulate the chemical properties of the triazole ring and serve as a handle for further functionalization.

This compound is an attractive reagent for this transformation due to its commercial availability and the relative ease of removal of the corresponding sulfonamide byproduct during purification. This protocol details a robust and scalable method for the synthesis of 1-(methylsulfonyl)-1,2,3-triazoles using a copper(I) thiophene-2-carboxylate (CuTC) catalyst, which has been shown to be effective for this transformation.[1]

Reaction Principle

The core of this protocol is the Cu(I)-catalyzed cycloaddition of this compound to a terminal alkyne. The reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. The copper(I) catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(Methylsulfonyl)-1,2,3-triazoles

This protocol is adapted from an efficient room-temperature method for the synthesis of 1-sulfonyl-1,2,3-triazoles.[1]

Materials:

-

This compound (MsN₃)

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Copper(I) thiophene-2-carboxylate (CuTC)

-

Solvent (e.g., Dichloromethane (DCM) or Water)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a stirred solution of the terminal alkyne (1.0 mmol, 1.0 equiv) in the chosen solvent (5 mL) at room temperature, add copper(I) thiophene-2-carboxylate (CuTC) (0.1 mmol, 10 mol%).

-

Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(methylsulfonyl)-1,2,3-triazole.

Protocol 2: In Situ Generation of this compound

For safety and convenience, this compound can be generated in situ from methanesulfonyl chloride and sodium azide.

Materials:

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Solvent (e.g., Acetonitrile/Water mixture)

Procedure:

-

In a well-ventilated fume hood, dissolve sodium azide (1.2 equiv) in the chosen solvent system.

-

Cool the solution in an ice bath.

-

Slowly add methanesulfonyl chloride (1.0 equiv) to the cooled solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for the time determined to be sufficient for complete conversion (this can be monitored by IR spectroscopy by the disappearance of the azide stretch of sodium azide and the appearance of the sulfonyl azide stretch).

-

The resulting solution containing this compound can then be used directly in the subsequent cycloaddition reaction.

Quantitative Data

The following tables summarize the reaction scope and yields for the synthesis of N-sulfonylated 1,2,3-triazoles using the CuTC-catalyzed method.[1]

Table 1: Scope of the Reaction with Various Alkynes (using Tosyl Azide as a representative Sulfonyl Azide)

| Entry | Alkyne | Product | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 3 | 95 |

| 2 | 1-Octyne | 1-Tosyl-4-hexyl-1H-1,2,3-triazole | 18 | 85 |

| 3 | Propargyl alcohol | (1-Tosyl-1H-1,2,3-triazol-4-yl)methanol | 2 | 92 |

| 4 | 3-Phenyl-1-propyne | 1-Tosyl-4-(phenethyl)-1H-1,2,3-triazole | 18 | 88 |

Data adapted from a study on sulfonyl azides, where tosyl azide was used to demonstrate the alkyne scope.[1] Similar reactivity is expected for this compound.

Table 2: Scope of the Reaction with Various Sulfonyl Azides (using Phenylacetylene as the Alkyne)

| Entry | Sulfonyl Azide | Product | Time (h) | Yield (%) |

| 1 | This compound | 1-(Methylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 3 | 86 |

| 2 | Tosyl azide | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 3 | 95 |

| 3 | 4-Nitrobenzenesulfonyl azide | 1-((4-Nitrophenyl)sulfonyl)-4-phenyl-1H-1,2,3-triazole | 3 | 91 |

| 4 | 2-Naphthalenesulfonyl azide | 1-(Naphthalen-2-ylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 3 | 93 |

Workflow and Logical Relationships

The overall process for the synthesis of 1-(methylsulfonyl)-1,2,3-triazoles can be visualized as a straightforward workflow.

Applications in Drug Development

N-sulfonyl-1,2,3-triazoles are versatile building blocks in medicinal chemistry. The sulfonyl group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. Furthermore, the triazole core is a stable and often biologically inert linker that can be used to connect different pharmacophores. The ability to reliably synthesize these scaffolds is therefore of high importance for the generation of compound libraries for drug screening and for the optimization of lead compounds.

Safety Considerations

-

This compound, like other organic azides, is a potentially explosive compound and should be handled with care. It is sensitive to heat and shock.

-

Whenever possible, the in situ generation of this compound is recommended to avoid the isolation and storage of the neat substance.

-

All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

-

Copper salts can be toxic and should be handled with care. Dispose of copper-containing waste according to institutional guidelines.

References

Application Notes and Protocols: Diazo Transfer Reaction of Methanesulfonyl Azide with β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazo transfer reaction between methanesulfonyl azide and β-ketoesters. This reaction is a fundamental method for the synthesis of α-diazo-β-ketoesters, which are versatile intermediates in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems.

Introduction